3-(4-Chlorophenyl)oxetane-3-carboxylic acid
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Overview
Description
3-(4-Chlorophenyl)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol It is characterized by the presence of an oxetane ring, a four-membered cyclic ether, attached to a carboxylic acid group and a 4-chlorophenyl group
Mechanism of Action
Target of Action
The primary targets of 3-(4-Chlorophenyl)oxetane-3-carboxylic acid are currently unknown . This compound is primarily used in laboratory organic synthesis as a pharmaceutical research intermediate .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)oxetane-3-carboxylic acid typically involves the formation of the oxetane ring followed by the introduction of the 4-chlorophenyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with ethyl diazoacetate in the presence of a catalyst can lead to the formation of the oxetane ring, which is then further functionalized to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)oxetane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with ketone or aldehyde groups, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives .
Scientific Research Applications
3-(4-Chlorophenyl)oxetane-3-carboxylic acid has several scientific research applications, including:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)oxetane-3-carboxylic acid
- 3-(4-Methylphenyl)oxetane-3-carboxylic acid
- 3-(4-Fluorophenyl)oxetane-3-carboxylic acid
Uniqueness
3-(4-Chlorophenyl)oxetane-3-carboxylic acid is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Biological Activity
3-(4-Chlorophenyl)oxetane-3-carboxylic acid is a chemical compound characterized by its unique oxetane ring structure, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and various applications in therapeutic contexts.
- Molecular Formula : C10H9ClO3
- Molecular Weight : 216.63 g/mol
- CAS Number : 1393534-20-7
- Physical State : Solid (white to yellow powder)
- Purity : >93.0% (GC)
The compound is sensitive to air and heat, necessitating careful handling and storage under inert conditions to maintain its integrity .
Synthesis
The synthesis of this compound typically involves the use of photoredox catalysis. Recent studies have reported successful methodologies for synthesizing oxetane derivatives, which include the formation of carboxylic acids through radical-mediated pathways. For instance, visible light-mediated reactions have been employed to facilitate the decarboxylative alkylation of oxetanes, yielding significant products with high efficiency .
Antimicrobial Properties
Research indicates that compounds containing oxetane structures exhibit notable antimicrobial activity. The biological evaluation of this compound has shown promising results against various bacterial strains, including Mycobacterium tuberculosis. In a study assessing a library of compounds for their inhibitory effects on M. tuberculosis, derivatives similar to this compound demonstrated minimal inhibitory concentrations (MICs) ranging from 6.9 µM to 23 µM .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been investigated. In vitro assays have shown that derivatives of oxetanes can inhibit key pathways involved in inflammation, such as the COX and LOX pathways. For example, analogues of this compound inhibited the production of pro-inflammatory mediators in cell models, suggesting its utility in managing inflammatory conditions .
Case Studies
- Antimicrobial Screening : A high-throughput screening study evaluated the efficacy of various oxetane derivatives against M. tuberculosis. The study highlighted that specific substitutions on the oxetane ring significantly influenced antimicrobial potency, with some derivatives achieving MICs below 10 µM .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of oxetane derivatives in a carrageenan-induced rat paw model. Results indicated that compounds similar to this compound exhibited substantial inhibition of edema formation, supporting their potential as therapeutic agents for inflammatory diseases .
Data Summary
Properties
IUPAC Name |
3-(4-chlorophenyl)oxetane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-8-3-1-7(2-4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDADFEOPIIBFOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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